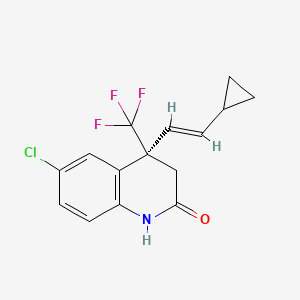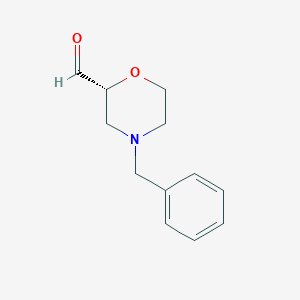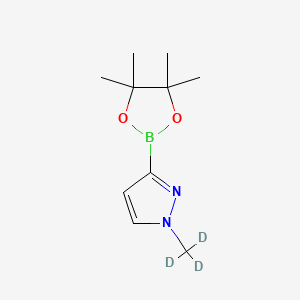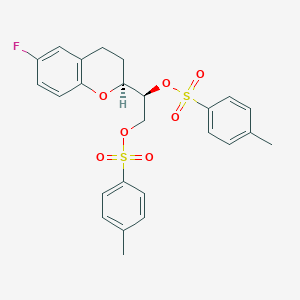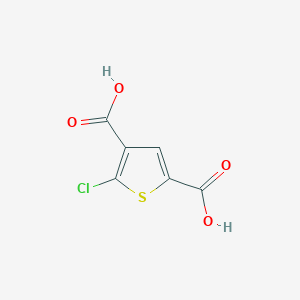
5-Chlorothiophene-2,4-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothiophene-2,4-dicarboxylic Acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine and carboxylic acid groups on the thiophene ring makes this compound particularly interesting for various chemical applications.
Synthetic Routes and Reaction Conditions:
Oxidation of 5-Chlorothiophene-2-carboxylic Acid: One common method involves the oxidation of 5-chlorothiophene-2-carboxylic acid using oxidizing agents like potassium permanganate or sodium chlorite in an aqueous medium.
Direct Carboxylation: Another method involves the direct carboxylation of 5-chlorothiophene using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the oxidation method due to its higher yield and ease of control. The reaction is carried out in large reactors with precise temperature and pH control to ensure maximum efficiency and purity of the product .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium chlorite, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, and thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino-thiophenes and thio-thiophenes.
Applications De Recherche Scientifique
Chemistry: 5-Chlorothiophene-2,4-dicarboxylic Acid is used as a building block in the synthesis of more complex thiophene derivatives. It is also used in the development of new materials with unique electronic properties .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of high-performance materials .
Mécanisme D'action
The mechanism of action of 5-Chlorothiophene-2,4-dicarboxylic Acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
- 5-Chlorothiophene-2-carboxylic Acid
- 2,5-Dichlorothiophene-3-carboxylic Acid
- 5-Bromothiophene-2,4-dicarboxylic Acid
Comparison:
- 5-Chlorothiophene-2-carboxylic Acid: Lacks the second carboxylic acid group, making it less reactive in certain chemical reactions.
- 2,5-Dichlorothiophene-3-carboxylic Acid: Contains an additional chlorine atom, which can lead to different substitution patterns and reactivity.
- 5-Bromothiophene-2,4-dicarboxylic Acid: The presence of bromine instead of chlorine can result in different electronic properties and reactivity.
Uniqueness: 5-Chlorothiophene-2,4-dicarboxylic Acid is unique due to the presence of both chlorine and two carboxylic acid groups on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C6H3ClO4S |
|---|---|
Poids moléculaire |
206.60 g/mol |
Nom IUPAC |
5-chlorothiophene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H3ClO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,(H,8,9)(H,10,11) |
Clé InChI |
QKHUYCGVSAVQEB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1C(=O)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)
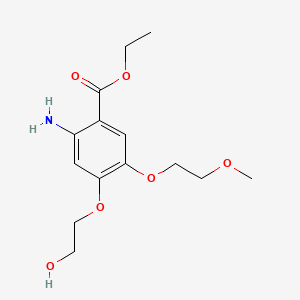
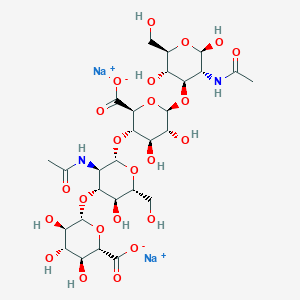
![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
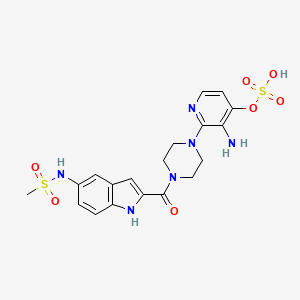
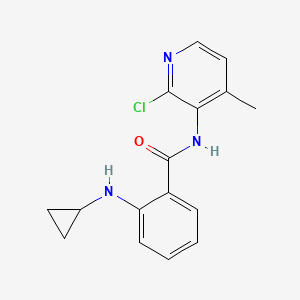
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
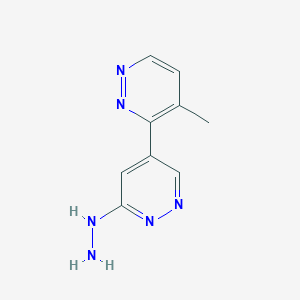
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
